molecular formula C7H2Br2FIO2 B15228296 3,5-Dibromo-2-fluoro-6-iodobenzoic acid CAS No. 1160573-45-4

3,5-Dibromo-2-fluoro-6-iodobenzoic acid

Cat. No.: B15228296
CAS No.: 1160573-45-4
M. Wt: 423.80 g/mol
InChI Key: POGCJUZEBDDFMR-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluoro-6-iodobenzoic acid is an aromatic compound with the molecular formula C7H2Br2FIO2 and a molecular weight of 423.8 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine substituents on a benzoic acid core, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-fluoro-6-iodobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and iodination of 2-fluorobenzoic acid. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as NMR, HPLC, and GC are used to verify the compound’s purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-fluoro-6-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

3,5-Dibromo-2-fluoro-6-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-fluoro-6-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms can participate in various mechanisms, such as nucleophilic substitution or oxidative addition. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-fluoro-6-iodobenzoic acid is unique due to its specific combination of bromine, fluorine, and iodine substituents. This unique halogenation pattern imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective .

Properties

CAS No.

1160573-45-4

Molecular Formula

C7H2Br2FIO2

Molecular Weight

423.80 g/mol

IUPAC Name

3,5-dibromo-2-fluoro-6-iodobenzoic acid

InChI

InChI=1S/C7H2Br2FIO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)

InChI Key

POGCJUZEBDDFMR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)I)C(=O)O)F)Br

Origin of Product

United States

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